3-Bromo-1-chloro-4,5-difluoro-2-methoxymethoxy-benzene
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Overview
Description
3-Bromo-1-chloro-4,5-difluoro-2-methoxymethoxy-benzene is a polyhalogenated aromatic compound This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with methoxymethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-chloro-4,5-difluoro-2-methoxymethoxy-benzene can be achieved through various methods, including electrophilic aromatic substitution and cross-coupling reactions. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of such compounds often involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-chloro-4,5-difluoro-2-methoxymethoxy-benzene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions are common, where the halogen atoms can be replaced by other substituents.
Coupling Reactions: Suzuki–Miyaura coupling is a notable example, where the compound can form new carbon–carbon bonds with aryl or alkyl groups.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Boron Reagents: Employed in Suzuki–Miyaura coupling.
Electrophiles: Used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biphenyl derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
3-Bromo-1-chloro-4,5-difluoro-2-methoxymethoxy-benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and materials science.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-1-chloro-4,5-difluoro-2-methoxymethoxy-benzene involves its interaction with molecular targets through various pathways. The presence of multiple halogen atoms and methoxymethoxy groups can influence its reactivity and binding affinity to different targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-chloro-2-fluorobenzene: A polyhalo substituted benzene with similar reactivity.
2-Bromo-1,3-dichloro-4-methylbenzene: Another polyhalogenated benzene derivative.
2,4-Dibromo-3-chloro-1,5-difluorobenzene: A compound with multiple halogen substitutions.
Uniqueness
3-Bromo-1-chloro-4,5-difluoro-2-methoxymethoxy-benzene is unique due to the specific combination of halogen atoms and methoxymethoxy groups, which can impart distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
3-bromo-1-chloro-4,5-difluoro-2-(methoxymethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClF2O2/c1-13-3-14-8-4(10)2-5(11)7(12)6(8)9/h2H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXGPWSIGBZXJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C(=C1Br)F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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